4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
N-(3-methoxyphenyl)-4-(phenylmethyl)-1-piperazinecarbothioamide is a member of thioureas.
Scientific Research Applications
Antiviral and Antimicrobial Activities
4-Benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide and its derivatives have demonstrated significant biological interest due to their antiviral and antimicrobial activities. Specifically, certain derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens (Reddy et al., 2013).
Central Nervous System Agents
Studies on derivatives of this compound have explored their potential as central nervous system agents. These derivatives have shown to interact with serotonin receptors, indicating potential applications in neuroscience and pharmacology (Mokrosz et al., 1994).
Tocolytic Activity
Derivatives of this compound have also been studied for their tocolytic activity, which refers to the ability to inhibit uterine contractions. This suggests potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).
Radiotracer Development
The compound and its analogs have been explored for their potential as radiotracers in positron emission tomography (PET) imaging, particularly for targeting D3 receptors in the brain. This could be significant in neurological and psychiatric research (Kuhnast et al., 2006).
Anti-inflammatory and Analgesic Properties
Research has demonstrated that certain derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. This opens up potential applications in the treatment of pain and inflammation (Okunrobo & Usifoh, 2006).
Antimycobacterial Activity
Compounds related to this compound have shown potent antimycobacterial activity, specifically against Mycobacterium tuberculosis. This suggests potential use in treating tuberculosis (Jallapally et al., 2014).
Hypoglycemic Activities
Some derivatives have shown promising hypoglycemic activities, indicating potential applications in the management of diabetes (Al-Abdullah et al., 2015).
Dopamine D3 Receptor Ligands
These compounds have been studied for their affinity as dopamine D3 receptor ligands, which is significant for the development of treatments for disorders like Parkinson's disease and schizophrenia (Leopoldo et al., 2002).
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-benzyl-N-(3-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H23N3OS/c1-23-18-9-5-8-17(14-18)20-19(24)22-12-10-21(11-13-22)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,20,24) |
InChI Key |
LQCBYQAQSZUBRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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